3-(1-Naphthylamino)cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Naphthylamino)cyclohex-2-en-1-one is an organic compound with the molecular formula C16H15NO It is characterized by the presence of a naphthylamino group attached to a cyclohexenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Naphthylamino)cyclohex-2-en-1-one typically involves the reaction of 1-naphthylamine with cyclohex-2-en-1-one under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic addition of the amine to the enone. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(1-Naphthylamino)cyclohex-2-en-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthylamino ketones.
Reduction: Reduction reactions can convert the enone group to a saturated cyclohexanone derivative.
Substitution: The naphthylamino group can participate in electrophilic substitution reactions, introducing various substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Naphthylamino ketones.
Reduction: Saturated cyclohexanone derivatives.
Substitution: Various substituted naphthylamino derivatives.
Scientific Research Applications
3-(1-Naphthylamino)cyclohex-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(1-Naphthylamino)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The naphthylamino group can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The compound may also modulate enzyme activity or receptor binding, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-Naphthylamino)cyclohex-2-en-1-one: Similar structure but with the naphthylamino group in a different position.
3-(Phenylamino)cyclohex-2-en-1-one: Contains a phenylamino group instead of a naphthylamino group.
3-(Benzylamino)cyclohex-2-en-1-one: Features a benzylamino group.
Uniqueness
3-(1-Naphthylamino)cyclohex-2-en-1-one is unique due to the specific positioning of the naphthylamino group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(naphthalen-1-ylamino)cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c18-14-8-4-7-13(11-14)17-16-10-3-6-12-5-1-2-9-15(12)16/h1-3,5-6,9-11,17H,4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEDTQBQKAUASI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)NC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.